3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one
Description
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one is a structurally complex molecule featuring a quinazolin-4(3H)-one core linked via a butyl chain to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. Key synthetic routes involve coupling reactions between functionalized pyridoindole precursors and quinazolinone intermediates, as evidenced by analogous syntheses of related compounds using chiral HPLC for enantiomeric resolution (e.g., 97% enantiomeric excess achieved in structurally similar derivatives) . Analytical characterization, including NMR, UPLC-MS (e.g., tR = 2.27 min for related compounds), and HRMS (e.g., m/z 359.1872 [M+H]<sup>+</sup>), confirms its structural integrity .
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]quinazolin-4-one |
InChI |
InChI=1S/C23H22N4O2/c28-22(10-5-12-27-15-24-19-8-3-2-7-17(19)23(27)29)26-13-11-21-18(14-26)16-6-1-4-9-20(16)25-21/h1-4,6-9,15,25H,5,10-14H2 |
InChI Key |
WAEPSLVXKSJGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the tetrahydropyridoindole moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce new substituents to the quinazolinone or tetrahydropyridoindole moieties, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with varying biological activities.
Scientific Research Applications
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolin-4(3H)-one Derivatives
The quinazolinone core is a common pharmacophore in enzyme inhibitors. For example, 2-(aliphatic-thio)quinazolin-4(3H)-ones (KI = 6.4–14.2 nM for hCA II inhibition) exhibit superior activity compared to 2-(benzylthio)quinazolin-4(3H)-ones (KI = 66.5–173.4 nM) .
Pyrido[4,3-b]indole-Containing Analogues
Pyridoindole derivatives are explored for neurodegenerative applications. For instance, 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole derivatives in patent literature target tau aggregates in Alzheimer’s disease . The butyl spacer in 3-[4-oxo-4-(pyridoindolyl)butyl]quinazolin-4(3H)-one may optimize binding to tau or related proteins compared to shorter linkers (e.g., methyl or ethyl groups), as observed in SAR studies of similar compounds .
Isoindole and Pyrazole Hybrids
2-[4-oxo-4-(pyridoindolyl)butyl]-2,3-dihydro-1H-isoindol-1-one (CAS: 1351701-49-9) shares the pyridoindole and butyl chain but replaces quinazolinone with isoindol-1-one. Similarly, 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(Z)-(2-oxo-indolyl)methyl]quinazolin-4-one (CAS: 896842-21-0) incorporates a pyrazole substituent, which may enhance π-π stacking interactions in kinase inhibition .
Data Table: Key Comparative Properties
Biological Activity
The compound 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, pharmacological interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinazolinone family and features a unique structure that combines both indole and quinazolinone moieties. The molecular formula is C22H21N5O2 with a molecular weight of approximately 373.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 373.4 g/mol |
| LogP | 2.0074 |
| Polar Surface Area | 67.815 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and interaction with specific molecular targets within cancer cells. Notably, it has demonstrated efficacy against several types of tumors by disrupting critical cellular pathways.
- Mechanism of Action : The compound interacts with key proteins involved in cell cycle regulation and apoptosis. Its unique structural features allow it to selectively target cancer cells while sparing normal cells.
- Cell Line Studies : In vitro studies have shown that treatment with this compound leads to reduced viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM.
Pharmacological Interactions
The pharmacological profile of this compound suggests potential interactions with various biological targets:
- Poly(ADP-ribose) polymerase (PARP) : Preliminary studies indicate that this compound may act as an inhibitor of PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells.
- Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. The maximum tolerated dose was determined to be around 100 mg/kg, with observed side effects being minimal.
- Molecular Docking Studies : Computational studies using molecular docking techniques have illustrated favorable binding interactions between this compound and target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
